molecular formula C22H24ClN3O B5053201 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole

3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole

Cat. No. B5053201
M. Wt: 381.9 g/mol
InChI Key: WGQBYBRPXSMJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole, also known as WAY-100635, is a potent and selective antagonist of the serotonin 5-HT1A receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications for a range of disorders including anxiety, depression, and schizophrenia.

Mechanism of Action

3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole is a selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and blocks the activity of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and cognition. By blocking the activity of the 5-HT1A receptor, 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which are also involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. It has been shown to have anxiolytic and antidepressant effects in animal models. In humans, studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor in the brain, which can lead to changes in mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole in lab experiments include its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of the receptor activity. However, the limitations of using 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole in lab experiments include its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole. One area of research is the development of new compounds that can modulate the activity of the 5-HT1A receptor with greater selectivity and potency. Another area of research is the investigation of the role of the 5-HT1A receptor in other disorders such as Parkinson's disease and Alzheimer's disease. Additionally, studies are needed to investigate the long-term effects of 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole on the brain and behavior.

Synthesis Methods

The synthesis method of 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole involves a series of chemical reactions. The first step involves the reaction of 3-indoleacetic acid with ethyl chloroformate to form the corresponding ethyl ester. This is followed by the reaction of the ethyl ester with 4-(3-chlorophenyl)piperazine to form the intermediate compound. The final step involves the reaction of the intermediate compound with 4-oxobutyl chloride to form 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole.

Scientific Research Applications

3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole has been extensively studied in the field of neuroscience due to its potential therapeutic applications for a range of disorders including anxiety, depression, and schizophrenia. It has been used in both in vitro and in vivo studies to investigate the role of the serotonin 5-HT1A receptor in these disorders. Studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c23-18-6-4-7-19(15-18)25-11-13-26(14-12-25)22(27)10-3-5-17-16-24-21-9-2-1-8-20(17)21/h1-2,4,6-9,15-16,24H,3,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQBYBRPXSMJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.